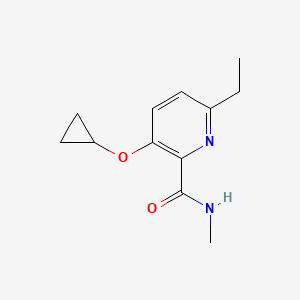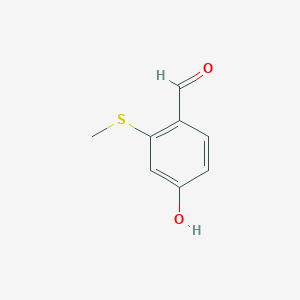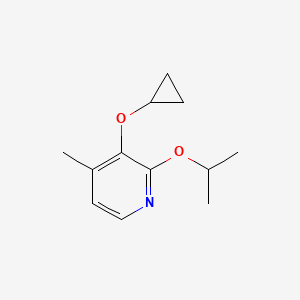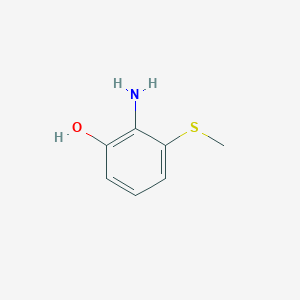
2-Amino-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(methylthio)phenol is an organic compound characterized by the presence of an amino group, a methylthio group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylthio)phenol typically involves the reaction of 2-aminophenol with methylthiolating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-Amino-3-(methylthio)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylthio)phenol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Aminophenol: Lacks the methylthio group, resulting in different chemical reactivity and applications.
3-Methylthiophenol: Lacks the amino group, leading to distinct chemical properties and uses.
4-Amino-3-(methylthio)phenol:
Uniqueness: 2-Amino-3-(methylthio)phenol is unique due to the presence of both the amino and methylthio groups on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-amino-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H9NOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 |
InChI Key |
WXUHUBSUIVPBGI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





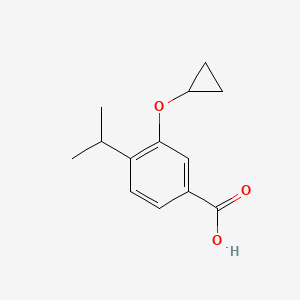
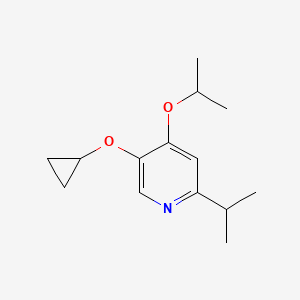
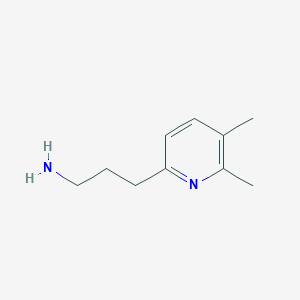
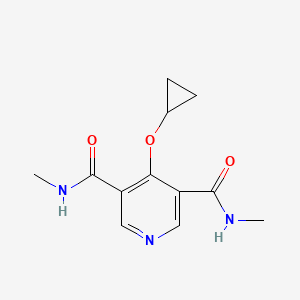
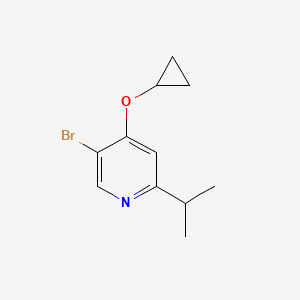
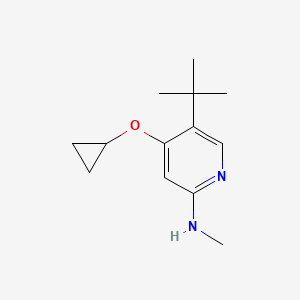
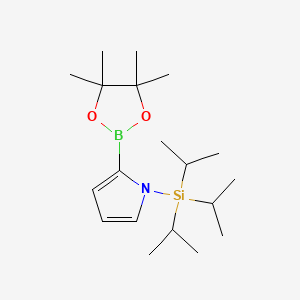
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
